6-Bromo-3-(trifluoromethyl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 6th position and a trifluoromethyl group at the 3rd position on the imidazo[1,2-a]pyridine ring. It is known for its significant applications in medicinal chemistry and organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a brominated trifluoromethyl ketone in the presence of a base. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired imidazo[1,2-a]pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in the presence of a base such as potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
6-Bromo-3-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of antituberculosis agents.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds.
Biological Studies: It is used in the study of biological pathways and molecular targets, particularly in the context of infectious diseases.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, in the context of antituberculosis activity, the compound has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes and pathways involved in bacterial cell wall synthesis . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
6-Bromo-3-(trifluoromethyl)imidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine: This compound has a similar structure but with the bromine atom at the 3rd position instead of the 6th position.
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine: This compound has a chlorine atom at the 8th position instead of a bromine atom at the 6th position.
Ethyl-6-bromo-2-((phenylthio)methyl)imidazo[1,2-a]pyridine: This compound has an ethyl group and a phenylthio group in addition to the bromine and trifluoromethyl groups.
These similar compounds highlight the structural diversity and potential for modification within the imidazo[1,2-a]pyridine family, allowing for the exploration of various chemical and biological properties.
Properties
Molecular Formula |
C8H4BrF3N2 |
---|---|
Molecular Weight |
265.03 g/mol |
IUPAC Name |
6-bromo-3-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H4BrF3N2/c9-5-1-2-7-13-3-6(8(10,11)12)14(7)4-5/h1-4H |
InChI Key |
OOJKYTVYDNKERJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.